

Spectroscopic Analysis of 1,3-Dibromo-5-isopropylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dibromo-5-isopropylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic compound **1,3-Dibromo-5-isopropylbenzene**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectroscopic data, experimental protocols, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **1,3-Dibromo-5-isopropylbenzene**.

Table 1: ^1H NMR Data for **1,3-Dibromo-5-isopropylbenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.59	Singlet	-	1H	Ar-H (H-4)
7.45	Doublet	1.6	2H	Ar-H (H-2, H-6)
2.92-2.85	Multiplet	-	1H	-CH(CH ₃) ₂
1.16	Doublet	6.8	6H	-CH(CH ₃) ₂

Solvent: DMSO-
d₆, Spectrometer
Frequency: 500
MHz[1]

Table 2: Predicted ¹³C NMR Data for **1,3-Dibromo-5-isopropylbenzene**

Predicted Chemical Shift (δ) ppm	Carbon Assignment
152	C-5 (Ar-C-CH)
133	C-2, C-6 (Ar-CH)
128	C-4 (Ar-CH)
123	C-1, C-3 (Ar-C-Br)
34	-CH(CH ₃) ₂
23	-CH(CH ₃) ₂

Note: These are predicted values based on structure-property relationships and data for similar compounds.

Table 3: IR Absorption Data for **1,3-Dibromo-5-isopropylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2960	Strong	Aliphatic C-H Stretch (asymmetric)
~2870	Strong	Aliphatic C-H Stretch (symmetric)
~1580, 1470	Medium-Strong	Aromatic C=C Bending
~1385, 1365	Medium	C-H Bend (isopropyl gem-dimethyl)
~880-860	Strong	Ar-H Out-of-plane Bending (1,3,5-trisubstituted)
~680-550	Strong	C-Br Stretch

Note: These are typical absorption ranges for the assigned functional groups.

Table 4: Mass Spectrometry Data for **1,3-Dibromo-5-isopropylbenzene**

m/z	Relative Intensity	Proposed Fragment
276/278/280	High	[M] ⁺ (Molecular Ion)
261/263/265	High	[M-CH ₃] ⁺
197/199	Medium	[M-Br] ⁺
182/184	Medium	[M-Br-CH ₃] ⁺
118	Medium	[M-2Br] ⁺
103	High	[C ₈ H ₇] ⁺
91	Medium	[C ₇ H ₇] ⁺

Note: The presence of two bromine atoms results in characteristic isotopic patterns (M, M+2, M+4).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples such as **1,3-Dibromo-5-isopropylbenzene**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

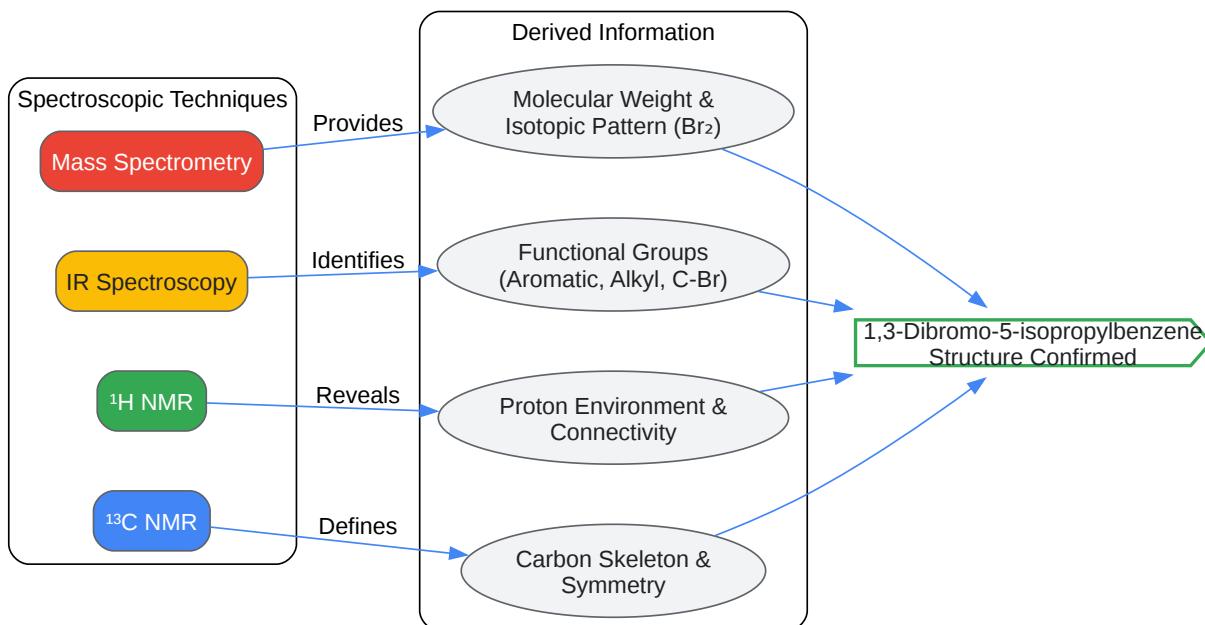
The spectrum is recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for pure samples. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the relative abundance of each ion.

Structure Elucidation Workflow

The complementary nature of these spectroscopic techniques allows for the unambiguous determination of the structure of **1,3-Dibromo-5-isopropylbenzene**. The logical workflow for this process is illustrated in the diagram below.

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References

- 1. 1,3-DIBROMO-5-ISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
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